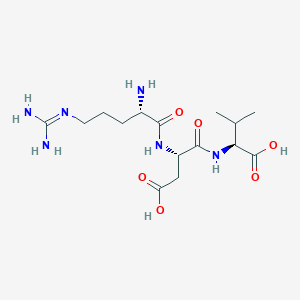-methanone CAS No. 1047670-51-8](/img/structure/B162602.png)
[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl](4-methoxyphenyl)-methanone
概要
説明
ABD459は、中枢性カンナビノイド1(CB1)受容体のニュートラルアンタゴニストです。 分子式はC24H17BrCl2N2O2、分子量は516.2 g/molです 。 ABD459は、運動機能に影響を与えることなく、絶食していないマウスの摂食を抑制する能力で知られています 。 また、治療後5〜6時間は積極的な摂食を減らし、洗浄後もリバウンドはありません 。 さらに、ABD459は急速眼球運動(REM)睡眠を減らし、覚醒または非REM睡眠に変化はありません .
準備方法
ABD459の合成には、4-ブロモフェニルヒドラジンと2,4-ジクロロベンズアルデヒドを反応させてヒドラゾン中間体を形成する反応が含まれます。 この中間体は、次に4-メトキシベンゾイルクロリドと環化させてABD459が得られます 。 反応条件には、通常、トリエチルアミンなどの塩基とジクロロメタンなどの溶媒の使用が含まれます .
化学反応の分析
ABD459は、次のようなさまざまな化学反応を起こします。
酸化: ABD459は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸またはケトンを生じさせる可能性があり、一方還元はアルコールまたはアミンを生じさせる可能性があります .
科学研究アプリケーション
ABD459には、いくつかの科学研究アプリケーションがあります。これらには以下が含まれます。
科学的研究の応用
ABD459 has several scientific research applications, including:
Chemistry: ABD459 is used as a tool compound to study the central cannabinoid 1 (CB1) receptor and its role in various physiological processes
Biology: In biological research, ABD459 is used to investigate the effects of CB1 receptor antagonism on food consumption, sleep-wake cycles, and other behaviors in animal models
Medicine: ABD459 has potential therapeutic applications in the treatment of obesity and metabolic disorders due to its ability to inhibit food consumption
Industry: ABD459 is used in the development of new drugs targeting the endocannabinoid system
作用機序
ABD459は、中枢性カンナビノイド1(CB1)受容体のニュートラルアンタゴニストとして作用することによって効果を発揮します。 CB1受容体に高い親和性(Ki = 8.6 nM)で結合し、独自の固有活性を生成することなく受容体の活性を阻害します 。 この拮抗作用は、摂食量の減少と睡眠覚醒サイクルの変化につながります 。 関与する分子標的と経路には、エンドカンナビノイド系とその関連するシグナル伝達経路が含まれます .
類似の化合物との比較
ABD459は、受容体で固有活性を生成しない、ニュートラルな拮抗作用のため、他のCB1受容体拮抗作用と比較してユニークです 。 似たような化合物には以下が含まれます。
リмонабант: 抗肥満薬として使用されていましたが、精神的副作用のため市場から撤退したCB1受容体拮抗作用
ABD459のニュートラルな拮抗作用のユニークな特性は、固有活性の混同効果なしにCB1受容体を研究するための貴重なツールとなっています .
類似化合物との比較
ABD459 is unique compared to other CB1 receptor antagonists due to its neutral antagonism, meaning it does not produce any intrinsic activity at the receptor . Similar compounds include:
Rimonabant: A CB1 receptor antagonist that was used as an anti-obesity drug but was withdrawn from the market due to psychiatric side effects
AM251: Another CB1 receptor antagonist that has been used in research to study the effects of CB1 receptor antagonism
SR141716A: A selective CB1 receptor antagonist that has been widely used in research to investigate the role of the endocannabinoid system
ABD459’s unique property of neutral antagonism makes it a valuable tool for studying the CB1 receptor without the confounding effects of intrinsic activity .
特性
IUPAC Name |
[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrCl2N2O2/c1-14-22(24(30)16-5-10-19(31-2)11-6-16)28-29(21-12-9-18(26)13-20(21)27)23(14)15-3-7-17(25)8-4-15/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJJNLJDWKCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




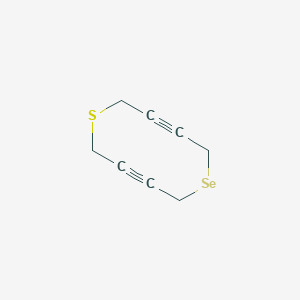
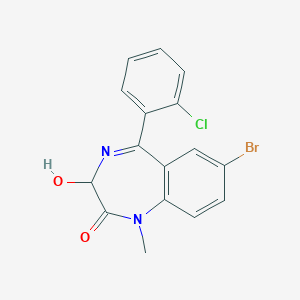
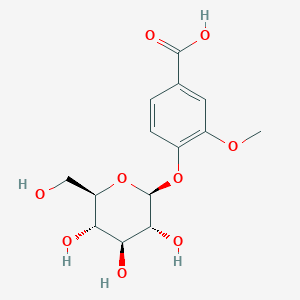

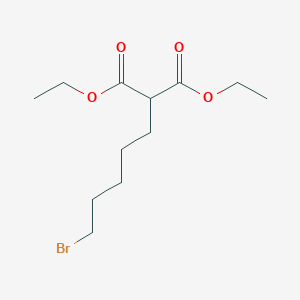
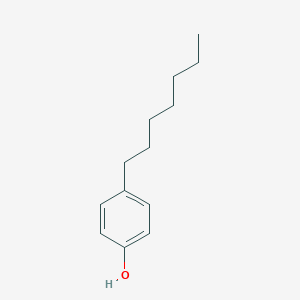

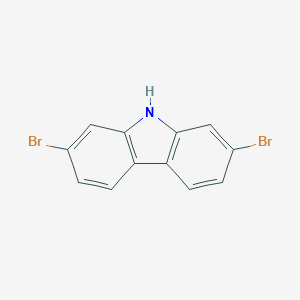
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)

